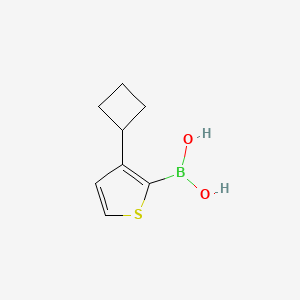

(3-Cyclobutylthiophen-2-yl)boronic acid

Description

(3-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a cyclobutyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 2-position.

Properties

Molecular Formula |

C8H11BO2S |

|---|---|

Molecular Weight |

182.05 g/mol |

IUPAC Name |

(3-cyclobutylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H11BO2S/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |

InChI Key |

QSWAYHYMNFYIBX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CS1)C2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base, such as potassium acetate, and are carried out under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(3-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .

Scientific Research Applications

(3-Cyclobutylthiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclobutylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-boron complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Structural Analogues in the Thiophene Family

Thiophene-based boronic acids are widely studied for their electronic properties and applications in medicinal chemistry. Key analogues include:

Key Differences :

- The cyclobutyl group in (3-Cyclobutylthiophen-2-yl)boronic acid introduces significant steric bulk compared to smaller substituents like chlorine or hydroxymethyl. This could hinder binding to flat enzymatic pockets but enhance selectivity in cross-coupling reactions.

- Electronic effects: Cyclobutyl’s electron-donating nature may modulate the thiophene ring’s electron density, altering reactivity in catalytic processes .

Aromatic Boronic Acids with Antiproliferative Activity

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent anticancer activity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively . These compounds leverage extended aromatic systems for π-π interactions with biological targets.

Comparison with this compound :

- Aromatic vs. Non-Aromatic Substituents: The cyclobutyl group lacks the planar structure of phenanthrene/naphthalene, likely reducing π-π stacking but introducing conformational flexibility.

- Solubility : Thiophene derivatives generally exhibit moderate solubility, but cyclobutyl’s hydrophobicity may lower aqueous solubility compared to hydroxynaphthyl analogues .

Enzyme-Targeting Boronic Acids

- Triazole-Substituted Boronic Acids : 1-Amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition compared to phenyl-substituted analogues, highlighting the role of heterocyclic substituents in enhancing enzyme binding .

- Phenoxy-Methyl Phenyl Boronic Acids: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase at 1 µM, outperforming trichostatin A .

Key Insights :

- The cyclobutyl group may sterically hinder interactions with enzymes like β-lactamases or HDACs compared to smaller, planar substituents.

Physicochemical Properties and Reactivity

- pKa and Binding Affinity : Substituents critically influence boronic acid pKa. For example, 3-AcPBA and 4-MCPBA have high pKa values (~8.8–9.2), limiting their utility at physiological pH. The cyclobutyl group may lower pKa via steric strain, enhancing reactivity under physiological conditions .

- Solubility Trends : Compounds with polar groups (e.g., hydroxymethyl) exhibit higher solubility, while hydrophobic substituents (e.g., cyclobutyl) may necessitate formulation adjustments for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.